1-{4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE
Overview
Description
1-{4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE is a complex organic compound that features a piperazine ring substituted with a 5-bromo-2-thienylsulfonyl group and a 2-methyl-1-propanone moiety
Preparation Methods
The synthesis of 1-{4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE typically involves multiple steps:
Formation of the 5-bromo-2-thienylsulfonyl chloride: This can be achieved by reacting 5-bromo-2-thiophenesulfonic acid with thionyl chloride.
Nucleophilic substitution: The 5-bromo-2-thienylsulfonyl chloride is then reacted with piperazine to form 1-(5-bromo-2-thienylsulfonyl)piperazine.
Acylation: Finally, the 1-(5-bromo-2-thienylsulfonyl)piperazine is acylated with 2-methylpropanoyl chloride to yield the target compound
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-{4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE can undergo various chemical reactions:
Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol.
Substitution: The bromine atom on the thienyl ring can be substituted with other nucleophiles, such as amines or thiols
Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Major products formed from these reactions include sulfoxides, alcohols, and substituted thienyl derivatives.
Scientific Research Applications
1-{4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of sulfonyl-containing compounds with biological macromolecules
Mechanism of Action
The mechanism of action of 1-{4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can form strong hydrogen bonds, while the piperazine ring can engage in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar compounds to 1-{4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE include:
1-{4-[(5-BROMO-2-THIENYL)METHYL]PIPERAZINO}-2-METHYL-1-PROPANONE: This compound differs by having a methyl group instead of a sulfonyl group on the thienyl ring.
1-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE: This compound has a chlorine atom instead of a bromine atom on the thienyl ring
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-[4-(5-bromothiophen-2-yl)sulfonylpiperazin-1-yl]-2-methylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O3S2/c1-9(2)12(16)14-5-7-15(8-6-14)20(17,18)11-4-3-10(13)19-11/h3-4,9H,5-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGULAGDNBCTQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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